N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, an oxazole ring, and a carboxamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ringThe reaction conditions often include the use of solvents such as toluene and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation and reduction under specific conditions.
Amidation Reactions: The carboxamide group can be modified through amidation reactions with different amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced oxazole derivatives.
Scientific Research Applications
Chemistry: N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The presence of the oxazole ring is known to enhance the biological activity of many compounds .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the binding affinity of the compound to its target, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effects .
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-chloro-4-fluorophenylboronic acid
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Comparison: N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H6ClFN2O2 |
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Molecular Weight |
240.62 g/mol |
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H6ClFN2O2/c11-7-2-1-6(5-8(7)12)14-10(15)9-3-4-13-16-9/h1-5H,(H,14,15) |
InChI Key |
QZDPATFTMKMOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NO2)F)Cl |
Origin of Product |
United States |
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